H1 Receptor Binding Affinity: Medrylamine vs. Diphenhydramine and Chlorpheniramine
Medrylamine demonstrates a measurable binding affinity (Ki) for the rat histamine H1 receptor of 300 nM [1]. This is substantially weaker (higher Ki) compared to diphenhydramine's reported Ki of 11.7 nM at the human H1 receptor , and significantly weaker than d-chlorpheniramine's Ki of 1.1 nM at the human H1 receptor [2]. This indicates that medrylamine has a lower in vitro potency at the H1 receptor relative to these commonly used first-generation antihistamines.
| Evidence Dimension | H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | Diphenhydramine: 11.7 nM; d-Chlorpheniramine: 1.1 nM |
| Quantified Difference | Approximately 26-fold weaker than diphenhydramine; approximately 273-fold weaker than d-chlorpheniramine. |
| Conditions | Medrylamine: Displacement of [3H]pyrilamine from Sprague-Dawley rat H1 receptor [1]. Diphenhydramine: Human recombinant H1 receptor . d-Chlorpheniramine: Human placenta [3H]mepyramine binding assay [2]. |
Why This Matters
Lower in vitro H1 affinity may translate to a different therapeutic index or side effect profile in vivo, making medrylamine a useful comparator for studying structure-activity relationships (SAR) within the ethanolamine class.
- [1] BindingDB. (2024). Affinity Data for CHEMBL5422403 (Medrylamine). BindingDB ID: BDBM50619380. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50619380 View Source
- [2] DOAJ. (2006). Localized Expression of Histamine H1 Receptors in Syncytiotrophoblast Cells of Human Placenta. Retrieved from https://doaj.org/article/... View Source
